molecular formula C11H9ClF2O3S B2707534 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride CAS No. 1235439-11-8

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride

Cat. No.: B2707534
CAS No.: 1235439-11-8
M. Wt: 294.7
InChI Key: JVXQPJMLOWBCTI-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride ( 1235439-11-8) is a specialized dihydronaphthalene-based sulfonyl chloride derivative serving as a critical building block in medicinal chemistry and drug discovery research. With a molecular formula of C 11 H 9 ClF 2 O 3 S and a molecular weight of 294.70 , this compound integrates a sulfonyl chloride moiety, a key functional group for introducing sulfonamide linkages, with a difluoromethoxy-substituted partially saturated naphthalene core. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules. Its primary research application, as indicated by patent literature, is in the development of compounds with Sphingosine 1-phosphate (S1P) receptor binding potency . S1P receptor modulators are a major area of investigation for their therapeutic potential in treating a range of conditions, including autoimmune diseases, transplantation rejection, and allergic diseases . Researchers utilize this sulfonyl chloride to create sulfonamide or sulfonate derivatives that can act as immunosuppressive agents or receptor agonists . The compound requires cold-chain transportation and should be handled in accordance with laboratory safety protocols . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXQPJMLOWBCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a naphthalene backbone, followed by sulfonylation. One common synthetic route includes the reaction of 3,4-dihydronaphthalene with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy derivative. This intermediate is then treated with chlorosulfonic acid to yield the final sulfonyl chloride product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the reaction of appropriate sulfonyl chlorides with naphthalene derivatives. This compound can serve as a versatile intermediate for creating various derivatives with enhanced biological properties. For example, it can be used to synthesize sulfonamide derivatives that exhibit significant activity against enzymes such as α-amylase and α-glucosidase, which are critical targets in the treatment of diabetes .

Antidiabetic Potential

Recent studies have highlighted the potential of sulfonamide derivatives synthesized from 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride as antidiabetic agents. These derivatives have shown promising inhibitory effects on α-amylase and α-glucosidase with IC₅₀ values indicating substantial potency compared to standard drugs like Acarbose . The ability to modulate glucose metabolism through PPAR-γ activation further enhances their therapeutic profile.

Antimicrobial Properties

The compound and its derivatives have also been investigated for antimicrobial properties. Research indicates that certain sulfonamide derivatives exhibit significant antibacterial activity against resistant strains of bacteria, suggesting their potential as alternatives to conventional antibiotics . The structure-activity relationship (SAR) studies reveal that modifications to the sulfonamide group can lead to enhanced efficacy against specific bacterial targets.

Therapeutic Applications

The therapeutic applications of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride extend beyond diabetes management:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects: Compounds derived from this sulfonyl chloride have been evaluated for their anti-inflammatory properties, demonstrating efficacy comparable to established anti-inflammatory agents like dexamethasone .

Case Study 1: Antidiabetic Derivatives

A study synthesized several derivatives from 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride and tested them for antidiabetic activity. The most effective derivatives exhibited IC₅₀ values significantly lower than those of conventional treatments, indicating their potential as novel therapeutic agents in diabetes management .

CompoundIC₅₀ (μM)Target Enzyme
Derivative 11.76 ± 0.01α-amylase
Derivative 21.08 ± 0.02α-glucosidase

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of compounds derived from this sulfonyl chloride revealed that certain derivatives had minimum inhibitory concentrations (MIC) effective against Gram-positive and Gram-negative bacteria. One derivative showed an MIC of 50 µg/mL against E. coli, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Bacterial Strain
Derivative A50E. coli
Derivative B100B. subtilis

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride with its methoxy analog and other related sulfonyl chlorides:

Property 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl Chloride 6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl Chloride 6-Chloro-3,4-dihydronaphthalene-2-sulfonyl Chloride*
Molecular Formula C11H9ClF2O3S C11H11ClO3S C10H8Cl2O2S
Molecular Weight (g/mol) 310.71 274.72 271.19
Substituent at Position 6 -OCF2H -OCH3 -Cl
Electron Effects Strong electron-withdrawing (F atoms) Moderate electron-donating (-OCH3) Electron-withdrawing (-Cl)
Predicted Reactivity High (enhanced SO2Cl electrophilicity) Moderate High
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 ~2.1

*Hypothetical analog included for illustrative purposes; †Estimated via computational tools.

Key Observations:
  • Reactivity : Fluorine’s electronegativity enhances the sulfonyl chloride’s electrophilicity, accelerating nucleophilic substitution (e.g., with amines) compared to the methoxy analog .

Biological Activity

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClF2O3S and a molecular weight of approximately 294.7 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a naphthalene derivative, which provides unique reactivity and potential biological activity. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmaceutical development.

  • Molecular Formula : C11H9ClF2O3S
  • Molecular Weight : 294.7 g/mol
  • CAS Number : 1235439-11-8
  • Structure : The compound features a difluoromethoxy group, enhancing its lipophilicity and potentially influencing pharmacokinetics.

Potential Biological Activities:

  • Antimicrobial Activity : Similar compounds have shown antibacterial properties by inhibiting bacterial enzymes like dihydropteroate synthase (DHPS), which is vital for folic acid synthesis in bacteria .
  • Anticancer Properties : Compounds with sulfonamide and sulfonyl functionalities have been explored for their anticancer activities through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways .
  • Anti-inflammatory Effects : The modification of biomolecules by sulfonyl chlorides can lead to anti-inflammatory effects, making them candidates for therapeutic applications in inflammation-related diseases.

Case Studies and Related Compounds

Research into related compounds provides insight into the potential activity of 6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride:

Compound NameBiological ActivityMinimum Inhibitory Concentration (MIC)
1A: N-(2-hydroxyphenyl)-4-methyl benzene sulfonamideActive against Brevibacterium linens100 µg/mL
1B: 4-methyl-N-(2-nitrophenyl) benzene sulfonamideEffective against E. coli, Bacillus subtilis, Brevibacterium linensMICs of 100, 250, and 150 µg/mL respectively
1C: Novel sulfonamide derivativeMaximum activity against E. coli, Bacillus licheniformis, Brevibacterium linensMICs of 50, 100, and 150 µg/mL respectively

These studies indicate that derivatives with similar structures can exhibit significant antimicrobial activity, suggesting that 6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride may also possess such properties.

The mechanism of action for compounds like 6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride likely involves:

  • Enzyme Inhibition : By acting as a substrate or inhibitor for specific enzymes involved in critical metabolic pathways.
  • Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that alter protein function and cellular signaling.

Q & A

Basic Questions

Q. What are the key synthetic routes for 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves three stages: (1) Introduction of the difluoromethoxy group via fluorination of a hydroxyl precursor using agents like DAST (diethylaminosulfur trifluoride); (2) Sulfonation at position 2 using chlorosulfonic acid; (3) Chlorination to form the sulfonyl chloride. Yield optimization requires controlled temperatures (0–5°C for fluorination, 50–60°C for sulfonation) and inert atmospheres to prevent hydrolysis. Side products, such as over-sulfonated derivatives, can be minimized by stoichiometric control .

Q. How can this compound be purified effectively after synthesis?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is preferred due to the compound’s moderate polarity. Recrystallization from dichloromethane/hexane mixtures (1:3 v/v) at −20°C can further enhance purity. Monitoring by TLC (Rf ~0.4 in ethyl acetate/hexane 1:4) ensures removal of unreacted dihydronaphthalene precursors .

Q. What spectroscopic techniques are critical for characterizing this sulfonyl chloride?

  • Methodological Answer :

  • NMR : Aromatic protons in the dihydronaphthalene ring appear as multiplet signals between δ 7.6–8.3 ppm. The difluoromethoxy group (−OCF2H) shows a distinct triplet in ¹⁹F NMR (δ −80 to −85 ppm, J ≈ 70 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with exact mass 227.9527 ± 0.0005 Da. Adjustments for isotopic patterns (e.g., chlorine’s A₂/A₄ peaks) are essential .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing −OCF2H group enhances sulfonyl chloride reactivity by polarizing the S–Cl bond. Comparative kinetic studies with non-fluorinated analogs (e.g., methoxy-substituted sulfonyl chlorides) show 2–3× faster reaction rates with amines or alcohols. Solvent effects (e.g., DMF vs. THF) further modulate reactivity, with aprotic polar solvents accelerating substitutions .

Q. What stability challenges arise under acidic or basic conditions, and how can they be mitigated?

  • Methodological Answer : Hydrolysis to the sulfonic acid is a major degradation pathway. In aqueous solutions (pH > 8), the compound degrades within hours, while anhydrous acetonitrile or DCM ensures stability for >48 hours at 25°C. Storage recommendations include desiccants (e.g., molecular sieves) and −20°C conditions to suppress hydrolysis .

Q. How is this compound utilized in synthesizing heterocyclic pharmaceuticals?

  • Methodological Answer : The sulfonyl chloride acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, coupling with benzimidazole precursors (e.g., 5-(Difluoromethoxy)-2-mercaptobenzimidazole) under basic conditions (K₂CO₃, DMF, 80°C) yields sulfonamide-linked heterocycles, which are precursors to proton pump inhibitors (PPIs). Reaction monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures >95% conversion .

Q. How do steric effects from the dihydronaphthalene ring impact regioselectivity in derivatization?

  • Methodological Answer : The partially saturated ring reduces steric hindrance at position 2 compared to fully aromatic naphthalene derivatives. Computational modeling (DFT, B3LYP/6-31G*) predicts higher electrophilicity at the sulfonyl chloride group, favoring substitutions over adjacent positions. Experimental validation via X-ray crystallography confirms bond angles and charge distribution .

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